AZ12799734

Vue d'ensemble

Description

AZ12799734 est un inhibiteur sélectif et actif par voie orale de la kinase du récepteur de type 1 du facteur de croissance transformant bêta. Ce composé est également connu pour inhiber la signalisation des protéines morphogénétiques osseuses. Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le contexte du cancer et de la fibrose, en raison de sa capacité à interférer avec les principales voies de signalisation impliquées dans ces maladies .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d’AZ12799734 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés comprennent :

Formation du noyau pyridine : Ceci implique la réaction de 2,6-diméthyl-3-pyridine avec des réactifs appropriés pour former la structure de base.

Modifications finales :

Méthodes de production industrielle

La production industrielle d’this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Ceci implique l’utilisation de techniques de synthèse à haut débit, de méthodes de purification efficaces et de mesures strictes de contrôle qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Table 1: Spectral Data for AZ12799734 Intermediates

| Compound | NMR (δ, DMSO-) | NMR (δ, DMSO-) | LRMS (m/z) |

|---|---|---|---|

| 7 | 12.51 (s, 1H), 10.22 (s, 1H) | 186.3, 168.1, 137.9 | 280 [M+H]⁺ |

| 9 | 10.47 (s, 1H), 8.50 (dd, 1H) | 188.5, 167.6, 148.4 | 380 [M+H]⁺ |

Biochemical Reactivity and Inhibition

This compound exhibits pan-TGF/BMP inhibitory activity:

-

Enzyme Inhibition :

Table 2: Inhibitory Activity of this compound vs. Comparators

| Target | This compound IC (nM) | Galunisertib IC (nM) |

|---|---|---|

| TGFBR1 (ALK5) | 47 | 380 |

| ALK4 | 17 | >1,000 |

| BMPR1A | 34 | Not active |

-

Cellular Effects :

Stability and Pharmacokinetics

-

Plasma Stability :

-

Metabolic Pathways :

Comparative Analysis with AZ12601011

While both this compound and AZ12601011 target TGF-β pathways:

Applications De Recherche Scientifique

AZ12799734 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway.

Biology: Employed in cell-based assays to investigate the effects of transforming growth factor beta inhibition on cellular processes.

Medicine: Studied for its potential therapeutic applications in treating cancer and fibrotic diseases.

Industry: Utilized in the development of new drugs targeting the transforming growth factor beta signaling pathway

Mécanisme D'action

AZ12799734 exerce ses effets en inhibant la kinase du récepteur de type 1 du facteur de croissance transformant bêta. Cette inhibition empêche la phosphorylation des protéines SMAD, qui sont des médiateurs clés de la voie de signalisation du facteur de croissance transformant bêta. En bloquant cette voie, this compound peut interférer avec les processus cellulaires tels que la prolifération, la différenciation et la migration, qui sont essentiels au développement et à la progression du cancer et des maladies fibrotiques .

Comparaison Avec Des Composés Similaires

Composés similaires

AZ12601011 : Un autre inhibiteur sélectif de la kinase du récepteur de type 1 du facteur de croissance transformant bêta.

SB-431542 : Un inhibiteur bien connu de la kinase du récepteur de type 1 du facteur de croissance transformant bêta.

LY2157299 (Galunisertib) : Un inhibiteur de la kinase du récepteur de type 1 du facteur de croissance transformant bêta avec des applications cliniques

Unicité

AZ12799734 est unique en raison de sa forte sélectivité et de sa puissance en tant qu’inhibiteur de la kinase du récepteur de type 1 du facteur de croissance transformant bêta. Il a également la capacité d’inhiber la signalisation des protéines morphogénétiques osseuses, ce qui ajoute à son potentiel thérapeutique. De plus, sa biodisponibilité orale en fait un candidat prometteur pour le développement de médicaments .

Activité Biologique

AZ12799734 is a small-molecule inhibitor targeting the transforming growth factor-beta (TGF-β) signaling pathway, specifically acting as a pan TGF/BMP inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and fibrosis, due to its ability to modulate TGF-β signaling, which plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis.

This compound functions by inhibiting receptor-mediated phosphorylation of SMAD proteins, which are key mediators in the TGF-β signaling pathway. It effectively inhibits:

- SMAD1 phosphorylation by ALK1, BMPR1A, and BMPR1B.

- SMAD2 phosphorylation by ALK4, TGFBR1, and ALK7.

In comparison to other inhibitors like SB-431542 and LY2157299 (galunisertib), this compound displays superior potency with an IC50 of 47 nM for TGF-β-induced reporter activity .

Efficacy in Preclinical Models

Preclinical studies have demonstrated this compound's effectiveness in various cellular models:

- Epithelial Cell Migration : this compound significantly inhibited TGF-β-induced migration of HaCaT keratinocytes at lower concentrations than other inhibitors .

- Tumor Growth and Metastasis : In a syngeneic orthotopic mammary tumor model (4T1), this compound reduced tumor growth and lung metastasis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other TGF-β inhibitors:

| Compound | Target | IC50 (nM) | Key Effects |

|---|---|---|---|

| This compound | Pan TGF/BMP | 47 | Inhibits SMAD1 and SMAD2 phosphorylation |

| SB-431542 | TGFBR1 | 84 | Less effective in inhibiting migration |

| LY2157299 | TGFBR1 | 380 | Higher concentration required for efficacy |

Case Study 1: Efficacy in Colorectal Cancer

A study evaluating the role of TGF-β signaling in colorectal cancer (CRC) highlighted that epithelial cell-intrinsic activation of TGF-β signaling correlates with poor prognosis. This compound's ability to inhibit this pathway suggests its potential as a therapeutic agent in CRC treatment .

Case Study 2: Gallbladder Carcinoma Metastasis

Research indicated that TGF-β facilitates gallbladder carcinoma metastasis. By inhibiting this pathway, this compound may reduce metastatic potential, offering a novel approach to managing gallbladder cancer .

Propriétés

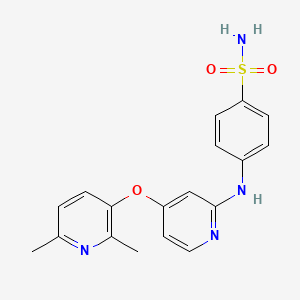

IUPAC Name |

4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOZXMAOIHDDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117684-36-2 | |

| Record name | AZ-12799734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-12799734 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.